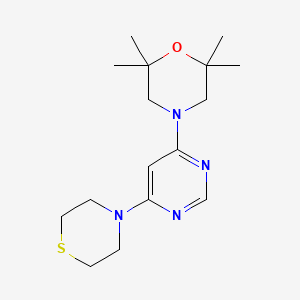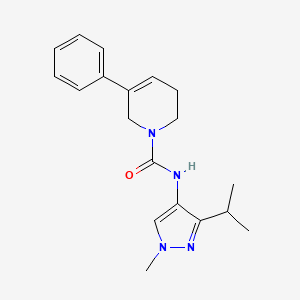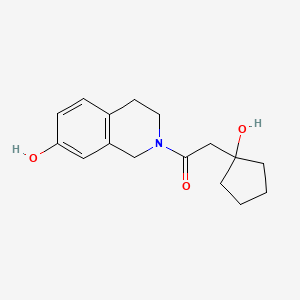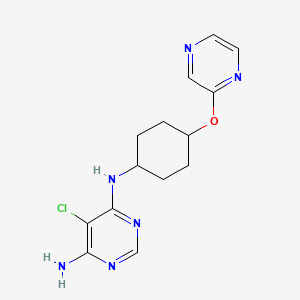
2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine, also known as TH287, is a small molecule inhibitor that has shown promising results in preclinical studies for cancer treatment. TH287 is a potent inhibitor of the DNA damage response enzyme MTH1, which is responsible for preventing the incorporation of oxidized nucleotides into DNA.
Mécanisme D'action
MTH1 is an enzyme that is responsible for preventing the incorporation of oxidized nucleotides into DNA. 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine acts as a potent inhibitor of MTH1, leading to the accumulation of oxidized nucleotides in cancer cells. The accumulation of oxidized nucleotides results in DNA damage and cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine are primarily related to its inhibition of MTH1. The accumulation of oxidized nucleotides in cancer cells leads to DNA damage and cell death. 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine has also been shown to induce apoptosis, a programmed cell death process, in cancer cells. In addition, 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine has been shown to enhance the efficacy of other anticancer agents, such as radiation and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine is its potency and specificity as an inhibitor of MTH1. This makes it a valuable tool for studying the role of MTH1 in cancer cells. However, one limitation of 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the development and application of 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine. One potential application is in combination therapy with other anticancer agents, such as radiation and chemotherapy. 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine has been shown to enhance the efficacy of these agents, and further studies are needed to explore the potential synergistic effects of combination therapy. Another future direction is the development of more potent and selective MTH1 inhibitors. 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine has shown promising results, but there is still room for improvement in terms of potency and selectivity. Finally, further studies are needed to explore the potential use of 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine in the treatment of specific types of cancer, such as lung, breast, and colon cancer.
Méthodes De Synthèse
The synthesis of 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine involves a series of chemical reactions starting with the reaction of 4,6-dichloropyrimidine with 4-morpholineethanol to produce 4-(4-morpholinyl)-6-chloropyrimidine. The intermediate is then reacted with 2,2,6,6-tetramethyl-4-morpholinol to produce 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine. The final product is obtained through a purification process involving recrystallization and column chromatography.
Applications De Recherche Scientifique
2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine has shown promising results in preclinical studies for cancer treatment. The inhibition of MTH1 by 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine leads to the accumulation of oxidized nucleotides in cancer cells, resulting in DNA damage and cell death. 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine has been shown to be effective in vitro against a variety of cancer cell lines, including lung, breast, and colon cancer. In vivo studies have also demonstrated the efficacy of 2,2,6,6-Tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine in reducing tumor growth in mouse models of cancer.
Propriétés
IUPAC Name |
2,2,6,6-tetramethyl-4-(6-thiomorpholin-4-ylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4OS/c1-15(2)10-20(11-16(3,4)21-15)14-9-13(17-12-18-14)19-5-7-22-8-6-19/h9,12H,5-8,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZCQFMYLYOBET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)(C)C)C2=NC=NC(=C2)N3CCSCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanone](/img/structure/B6623786.png)
![5-Chloro-6-[4-(4-methyl-6-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6623803.png)
![1-methyl-2-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]pyrrole-2,4-dicarboxamide](/img/structure/B6623806.png)

![5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6623808.png)
![5-methyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]-2H-triazole-4-carboxamide](/img/structure/B6623811.png)
![5-chloro-4-N-[(6-methoxypyridin-2-yl)methyl]-4-N-methylpyrimidine-4,6-diamine](/img/structure/B6623826.png)
![5-Chloro-6-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623832.png)
![2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol](/img/structure/B6623835.png)
![N-[2-(2-chloro-4-fluorophenyl)propan-2-yl]-1-(2-methoxyethyl)pyrazole-3-carboxamide](/img/structure/B6623837.png)
![4-[6-[[1-(Dimethylamino)cyclobutyl]methyl-methylamino]pyrimidin-4-yl]-1-methylpiperazin-2-one](/img/structure/B6623842.png)

![N-[(6-methoxypyridin-2-yl)methyl]-N,2-dimethylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6623845.png)